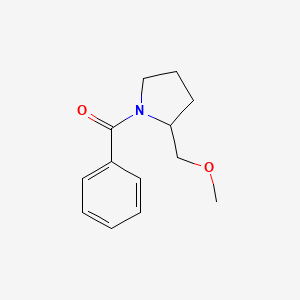

1-Benzoyl-2-(methoxymethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoyl-2-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound’s structure consists of a pyrrolidine ring substituted with a benzoyl group and a methoxymethyl group, making it a unique and valuable molecule for various applications.

Méthodes De Préparation

The synthesis of 1-Benzoyl-2-(methoxymethyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base to form 1-benzoylpyrrolidine. This intermediate is then reacted with methoxymethyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Benzoyl-2-(methoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxymethyl group with other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts and bases like triethylamine and sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Benzoyl-2-(methoxymethyl)pyrrolidine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the effects of pyrrolidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Researchers may explore its activity against specific diseases or conditions, such as cancer or neurological disorders.

Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-Benzoyl-2-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-Benzoyl-2-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:

1-Benzyl-2-(methoxymethyl)pyrrolidine: This compound has a benzyl group instead of a benzoyl group, which may result in different chemical and biological properties.

1-Benzoyl-2-(hydroxymethyl)pyrrolidine: The hydroxymethyl group in this compound can lead to different reactivity and interactions compared to the methoxymethyl group.

1-Benzoyl-2-(methyl)pyrrolidine: The absence of the methoxy group in this compound may affect its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Activité Biologique

1-Benzoyl-2-(methoxymethyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyrrolidine derivative has been explored for various pharmacological applications, particularly in the context of its role as an inhibitor of metalloproteases and other therapeutic targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Metalloprotease Inhibition : The compound has been identified as a potential inhibitor of metalloproteases, which are enzymes implicated in various pathological conditions such as cancer and cardiovascular diseases .

- Antitumor Activity : Preliminary studies suggest that pyrrolidine derivatives can exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .

- Neuroprotective Effects : Some studies have indicated that related pyrrolidine compounds may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .

1. Inhibition of Metalloproteases

A significant body of research has focused on the ability of pyrrolidine derivatives to inhibit metalloproteases. These enzymes play crucial roles in extracellular matrix remodeling and are involved in various diseases. For instance, a study highlighted the effectiveness of certain pyrrolidine derivatives in inhibiting zinc-dependent metalloproteases, which could be beneficial for conditions like hypertension and ischemic diseases .

2. Antitumor Activity

The antitumor potential of this compound was evaluated in vitro against several cancer cell lines. The compound demonstrated cytotoxic activity with IC50 values indicating efficacy at micromolar concentrations. Specific findings include:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-436 (Breast Cancer) | 10.5 |

| CAPAN-1 (Pancreatic Cancer) | 8.3 |

These results suggest that modifications to the pyrrolidine structure may enhance its antitumor properties .

3. Neuroprotective Properties

Recent studies have suggested that some pyrrolidine derivatives possess neuroprotective effects, potentially through mechanisms involving inhibition of acetylcholinesterase and other neurotoxic pathways. This could position them as promising candidates for the treatment of Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Metalloprotease Inhibition

In a controlled study, researchers synthesized a series of pyrrolidine derivatives and assessed their inhibitory activity against metalloproteases involved in cardiovascular diseases. The study concluded that specific structural modifications significantly enhanced inhibition potency, suggesting pathways for further drug development.

Case Study 2: Cytotoxicity Testing

A comprehensive evaluation was conducted on the cytotoxic effects of this compound against various cancer cell lines using both 2D and 3D culture models. The results indicated that while the compound was effective in traditional assays, it exhibited reduced efficacy in more physiologically relevant 3D cultures, highlighting the need for further optimization .

Propriétés

Formule moléculaire |

C13H17NO2 |

|---|---|

Poids moléculaire |

219.28 g/mol |

Nom IUPAC |

[2-(methoxymethyl)pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C13H17NO2/c1-16-10-12-8-5-9-14(12)13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

Clé InChI |

AIWKHOZCOBEVKE-UHFFFAOYSA-N |

SMILES canonique |

COCC1CCCN1C(=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.